N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Lipophilicity Drug-likeness Blood-brain barrier permeability

This N-(4-tert-butylphenyl) analog features a calculated XLogP3 of 3.8—substantially higher than unsubstituted N-phenyl variants (ΔXLogP3 ≈ +1.0)—enhancing passive blood-brain barrier penetration for neuroscience screening programs. Its 4-tert-butylphenyl substituent blocks para-oxidative metabolism, directly addressing metabolic stability in hit-to-lead campaigns. As part of our HTS collection, this compound serves as a maximal lipophilic/steric reference for SAR exploration with defined computed properties (TPSA 60.9 Ų, 3 rotatable bonds). Procure this specific analog for reproducible CNS hit identification.

Molecular Formula C20H31N3OS
Molecular Weight 361.55
CAS No. 2320456-74-2
Cat. No. B2495099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
CAS2320456-74-2
Molecular FormulaC20H31N3OS
Molecular Weight361.55
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSC3
InChIInChI=1S/C20H31N3OS/c1-20(2,3)16-5-7-17(8-6-16)21-19(24)23-11-4-10-22(12-13-23)18-9-14-25-15-18/h5-8,18H,4,9-15H2,1-3H3,(H,21,24)
InChIKeyATMVOBIRXFQXJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-tert-Butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2320456-74-2): Compound Class and Physicochemical Baseline for Procurement Evaluation


N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2320456-74-2) is a synthetic small molecule belonging to the 1,4-diazepane carboxamide class, featuring a seven-membered diazepane ring substituted with a tetrahydrothiophene (thiolan-3-yl) moiety and an N-(4-tert-butylphenyl) carboxamide group [1]. The compound has a molecular formula of C20H31N3OS, a molecular weight of 361.55 g/mol, and is commercially available as a research chemical from screening compound suppliers such as Life Chemicals [1]. Its computed properties include a calculated logP (XLogP3) of 3.8, a topological polar surface area (TPSA) of 60.9 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds, placing it within drug-like chemical space [1]. The compound is primarily offered as part of high-throughput screening (HTS) collections, indicating its intended use as a lead-like scaffold in early-stage drug discovery programs [1].

Why N-(4-tert-Butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide Cannot Be Simply Replaced by Close Analogs in Procurement


Within the 4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide sub-series, even minor modifications to the N-aryl carboxamide substituent produce substantial shifts in lipophilicity, hydrogen bonding capacity, and steric bulk that directly impact target binding, solubility, and metabolic stability [1]. The 4-tert-butylphenyl group on this compound confers a calculated XLogP3 of 3.8—significantly higher than the unsubstituted N-phenyl analog (estimated XLogP3 ≈ 2.5–3.0)—which alters blood-brain barrier permeability potential and non-specific protein binding profiles [1][2]. Generic substitution with a less lipophilic analog (e.g., N-ethyl or N-benzyl variants) would unpredictably change both pharmacodynamic and pharmacokinetic behavior, risking loss of the structure-activity relationship (SAR) established for the specific chemotype [2]. The quantitative evidence below demonstrates these property differentials and their practical implications for scientific selection.

Quantitative Differentiation Evidence for N-(4-tert-Butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide Versus Closest Structural Analogs


Lipophilicity (XLogP3) Comparison Demonstrates Higher logP for 4-tert-Butylphenyl Analog Relative to N-Phenyl and N-Benzyl Comparators

The target compound exhibits a computed XLogP3 of 3.8 [1], reflecting the lipophilic contribution of the 4-tert-butylphenyl group. This value is markedly higher than that of the N-phenyl analog N-phenyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, which has an estimated XLogP3 of approximately 2.7–3.0 based on structural subtraction of the tert-butyl group contribution (~0.8–1.1 log units) [2]. For the N-benzyl analog (CAS 2310156-22-8), PubChem computed XLogP3 is approximately 2.8 [2]. The ~1.0 logP increase for the target compound corresponds to roughly 10-fold higher predicted partition into lipid membranes, directly relevant to central nervous system (CNS) penetration potential and non-specific protein binding.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Hydrogen Bond Donor Count Differentiates 4-tert-Butylphenyl Carboxamide from N-Alkyl Analogs with Altered Target Interaction Capacity

The target compound possesses exactly 1 hydrogen bond donor (HBD) count, arising from the carboxamide NH group attached to the 4-tert-butylphenyl ring [1]. In contrast, N-alkyl analogs in the same 4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide series—such as N-ethyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2319801-53-9) and N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide—also have 1 HBD count, making them equivalent on this parameter. However, the larger N-benzyl analog (CAS 2310156-22-8) likewise has 1 HBD. This means HBD count alone does not differentiate these analogs; rather, the differentiation arises from the combined effect of HBD count with the steric and lipophilic properties of the N-substituent. The 4-tert-butylphenyl group provides the highest steric bulk among common analogs, which may restrict the conformational freedom of the carboxamide NH and thereby modulate hydrogen bond strength in target binding pockets.

Hydrogen bonding Target engagement Pharmacophore modeling

Topological Polar Surface Area (TPSA) Comparison: 4-tert-Butylphenyl Analog Offers Lower PSA than N-Benzyl Variant, Favoring Membrane Permeability

The target compound has a computed TPSA of 60.9 Ų [1], which falls below the widely accepted threshold of 140 Ų for oral bioavailability and below 90 Ų often desired for CNS penetration. For comparison, the N-benzyl analog N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is expected to have a similar TPSA (approximately 60–62 Ų) given the identical core scaffold and the absence of additional polar atoms. The N-(2-methoxyethyl) analog would have a slightly higher TPSA due to the ether oxygen, estimated at approximately 65–70 Ų. The key differentiation is not in absolute TPSA differences but in the TPSA-to-logP ratio: the target compound's combination of moderate TPSA (60.9 Ų) with high logP (3.8) yields a favorable profile for passive membrane permeability while maintaining sufficient polarity for aqueous solubility [2].

Polar surface area Oral bioavailability Membrane permeability

Rotatable Bond Count and Conformational Flexibility: 4-tert-Butylphenyl Analog Has 3 Rotatable Bonds, Conferring Lower Entropic Penalty upon Binding Compared to N-(3-Phenylpropyl) Analog

The target compound contains exactly 3 rotatable bonds (computed property) [1], which is notably lower than the N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide analog, which has an estimated 6–7 rotatable bonds due to the propyl linker between the carboxamide nitrogen and the terminal phenyl ring. Each additional rotatable bond carries an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a protein target [2]. The reduced conformational flexibility of the target compound may translate to improved binding affinity and ligand efficiency when the bioactive conformation is pre-organized, assuming the 4-tert-butylphenyl group fits the target binding pocket.

Conformational entropy Binding affinity Ligand efficiency

Optimal Procurement and Screening Scenarios for N-(4-tert-Butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2320456-74-2)


CNS-Focused High-Throughput Screening Library Enrichment

The compound's favorable CNS drug-like profile—XLogP3 of 3.8 and TPSA of 60.9 Ų [1]—makes it a strong candidate for inclusion in neuroscience-targeted screening decks. Its higher lipophilicity relative to N-phenyl and N-benzyl analogs (ΔXLogP3 ≈ +1.0) predicts improved passive blood-brain barrier penetration, directly aligning with screening objectives for neurodegenerative disease, psychiatric disorder, or neuroinflammatory target programs [1]. Procurement of this specific analog, rather than a less lipophilic alternative, increases the likelihood of identifying CNS-penetrant hits.

Structure-Activity Relationship (SAR) Studies on 1,4-Diazepane GPCR or Enzyme Inhibitor Scaffolds

As a member of the 1,4-diazepane carboxamide class, this compound provides a defined N-aryl substitution pattern for SAR exploration. The 4-tert-butylphenyl group introduces significant steric bulk and lipophilicity while maintaining only 3 rotatable bonds [1][3], making it useful as a 'maximal lipophilic/steric' reference point in a matrix of analogs varying the N-substituent. Researchers investigating diazepane-based factor Xa inhibitors [2], CXCR3 antagonists, or sigma receptor ligands would procure this compound to probe the upper limit of hydrophobic tolerance in their target binding pocket.

Computational Chemistry and Pharmacophore Model Validation

With well-defined computed properties (XLogP3, TPSA, rotatable bond count) available from authoritative databases [1], this compound serves as a calibration standard for in silico models predicting ADME properties. Its intermediate molecular weight (361.55 g/mol) and moderate complexity make it suitable for validating docking algorithms, free-energy perturbation (FEP) calculations, or machine learning-based property prediction models where experimental data are scarce.

Hit-to-Lead Optimization Starting Point Requiring Metabolic Stability from tert-Butyl Group

The 4-tert-butylphenyl substituent is often employed in medicinal chemistry to block metabolic oxidation at the para position of the phenyl ring [3]. For programs where an initial hit contains an unsubstituted phenyl carboxamide that suffers from rapid oxidative metabolism, procurement of this pre-installed 4-tert-butyl analog may provide a direct route to improved metabolic stability without requiring de novo synthesis, thereby accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for N-(4-tert-butylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.